

GC-MS method for detection of morpholine derivatives

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Compound of Interest

Compound Name: 3-Benzylmorpholine hydrochloride

CAS No.: 1172897-29-8

Cat. No.: B1287043

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Application Note: Trace Analysis of Morpholine Residues and N-Nitrosomorpholine (NMOR) in Pharmaceutical Matrices via GC-MS

Executive Summary

This application note details a robust analytical framework for the detection and quantification of Morpholine (a common process solvent and secondary amine) and its genotoxic derivative N-Nitrosomorpholine (NMOR) in Active Pharmaceutical Ingredients (APIs).

While direct injection of morpholine is possible, it often suffers from peak tailing and poor sensitivity due to the compound's polarity and basicity. This guide presents a Dual-Stream Protocol:

- Stream A (Morpholine Quantitation): A derivatization workflow using Pentafluoropropionic Anhydride (PFPA) to convert morpholine into a volatile, stable amide, achieving detection limits in the low ppb range.
- Stream B (NMOR Screening): A direct liquid injection GC-MS/MS method aligned with FDA/EMA regulatory standards for nitrosamine impurities.

Introduction & Regulatory Context

Morpholine is widely used in organic synthesis as a base or solvent. However, its presence in final drug products is strictly regulated for two reasons:[1]

- **Process Residue:** As a Class 2 solvent (ICH Q3C), it must be controlled.
- **Nitrosamine Precursor:** Morpholine is a secondary amine.[2][3][4] In the presence of nitrosating agents (nitrites, trace NOxs), it readily forms N-Nitrosomorpholine (NMOR), a potent carcinogen included in the "Cohort of Concern" (ICH M7).

The Analytical Challenge: Morpholine is highly polar and water-soluble, making extraction from aqueous matrices difficult. Furthermore, its basic nitrogen interacts with active silanol sites in GC columns, causing severe peak tailing. This protocol overcomes these issues through chemical derivatization (acylation) and isotope dilution mass spectrometry.

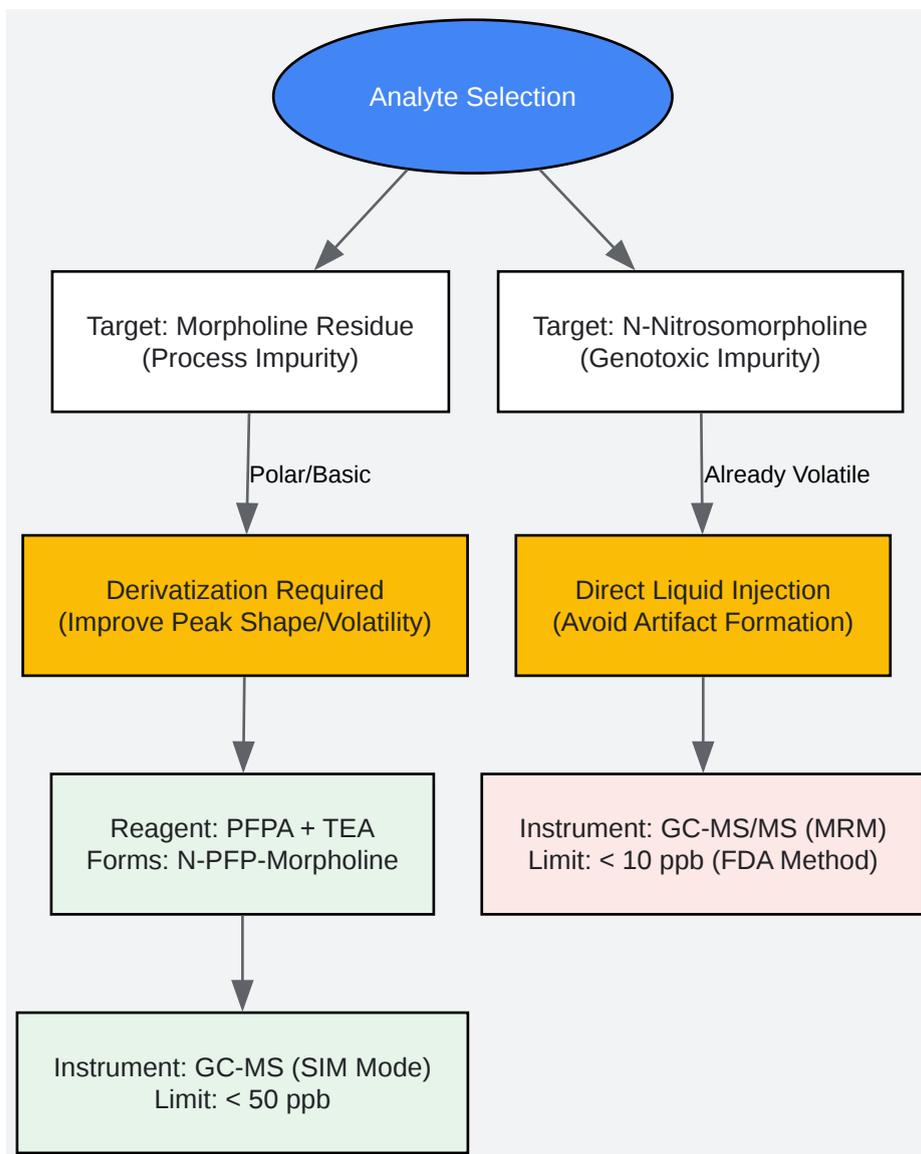
Methodological Strategy

Why Acylation over Nitrosation?

Historically, morpholine was analyzed by converting it to NMOR using sodium nitrite in acid.

- **Critique:** This method generates a regulated carcinogen (NMOR) in the laboratory, posing safety risks and potentially confounding results if the sample already contains NMOR.
- **Solution:** Acylation with PFPA (Pentafluoropropionic anhydride) is safer. It targets the secondary amine to form N-pentafluoropropionyl-morpholine, which is chemically stable, highly volatile, and offers excellent Electron Impact (EI) fragmentation for MS sensitivity.

Decision Logic Diagram



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Figure 1: Decision tree for selecting the appropriate workflow based on the target morpholine derivative.

Experimental Protocols

Stream A: Morpholine Quantification (PFPA Derivatization)

Reagents:

- Derivatizing Agent: Pentafluoropropionic anhydride (PFPA).[5]

- Catalyst/Base: Triethylamine (TEA) or Pyridine (anhydrous).
- Internal Standard (IS): Morpholine-d8 (10 µg/mL in Ethyl Acetate).
- Solvent: Ethyl Acetate (HPLC Grade).

Sample Preparation:

- Weighing: Weigh 100 mg of API into a 10 mL centrifuge tube.
- Dissolution: Add 2.0 mL of 0.1 M HCl (to protonate and extract morpholine). Vortex for 5 mins.
- Basification: Add 0.5 mL of 1.0 M NaOH (pH > 10 is critical to release the free base).
- Extraction: Add 2.0 mL Ethyl Acetate containing the IS (Morpholine-d8). Shake vigorously for 10 mins. Centrifuge at 4000 rpm for 5 mins.
- Derivatization:
 - Transfer 500 µL of the upper organic layer to a GC vial.
 - Add 50 µL TEA (Base) and 50 µL PFPA.
 - Cap and incubate at 60°C for 30 minutes.
 - Note: The reaction releases acid; the base (TEA) neutralizes it to drive the reaction forward.
- Neutralization (Optional but recommended): Wash with 500 µL 5% NaHCO₃ to remove excess acid, protecting the GC column. Inject the organic phase.

GC-MS Parameters (Stream A):

Parameter	Setting
Column	Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm)
Inlet	Splitless mode, 250°C. Purge flow 50 mL/min at 1.0 min.
Carrier Gas	Helium @ 1.2 mL/min (Constant Flow)
Oven Program	50°C (hold 1 min) → 20°C/min → 280°C (hold 3 min)
MS Source/Quad	230°C / 150°C
Acquisition	SIM Mode (Selected Ion Monitoring)
SIM Ions	Target:m/z 233 (M+), 119 (Base Peak). IS (d8):m/z 241, 127.

Stream B: N-Nitrosomorpholine (NMOR) Screening

This protocol aligns with FDA Method 3 for nitrosamines, utilizing direct injection.

Sample Preparation:

- Extraction: Dissolve/extract API in Dichloromethane (DCM) or Methanol.
- Filtration: Filter through 0.22 µm PTFE filter.
- IS Addition: Add NMOR-d4 or Morpholine-d8 as internal standard.

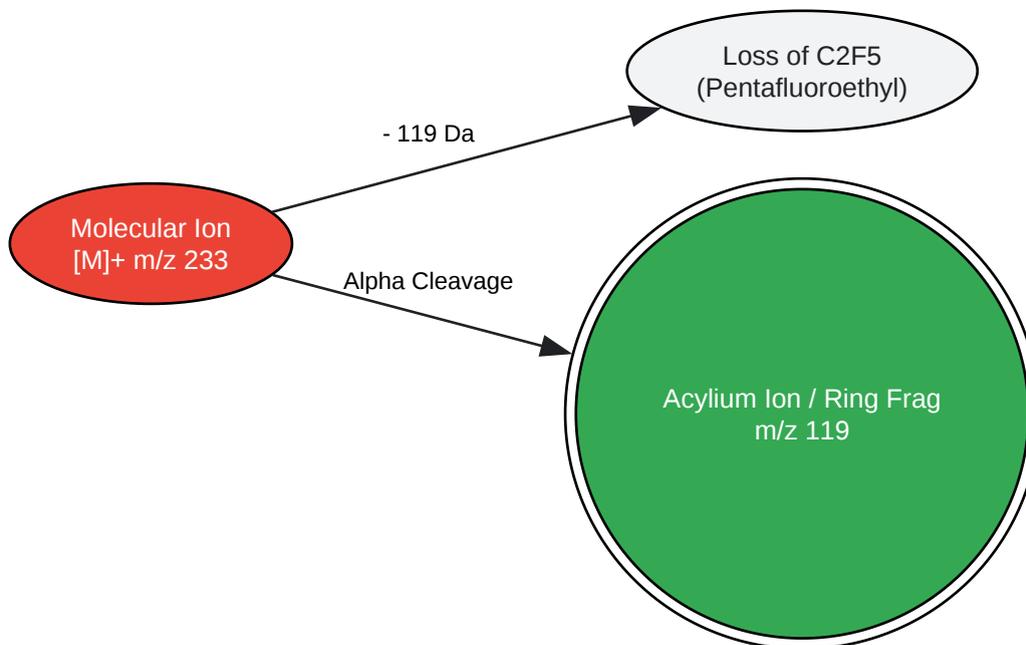
GC-MS/MS Parameters (Stream B):

Parameter	Setting
Column	VF-WAXms or DB-624 (Polar/Mid-polar is required for NMOR separation)
Inlet	Split/Splitless (Pulsed Splitless recommended for trace levels), 240°C
Detection	Triple Quadrupole (MS/MS) in MRM Mode
Transitions	NMOR: 116 → 86 (Quant), 116 → 56 (Qual) @ 10-15 eV

Data Analysis & Interpretation

Fragmentation Mechanism (PFPA Derivative)

Understanding the MS spectrum is vital for confirmation. The PFPA derivative (N-pentafluoropropionyl-morpholine, MW 233) follows a specific fragmentation pathway.



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Figure 2: Simplified fragmentation pathway for N-PFP-Morpholine in EI source.

Quantitative Calculation

Use the internal standard method to correct for extraction efficiency and injection variability.

Where RRF (Relative Response Factor) is determined from the calibration curve.

Validation Criteria (ICH Q2(R1))

To ensure the method is "field-proven," the following criteria must be met during validation:

Parameter	Acceptance Criteria	Notes
Specificity	No interfering peaks at RT of Morpholine/NMOR	Verify with blank matrix injection.
Linearity		Range: 10 ppb to 1000 ppb.[6]
Recovery	80% - 120%	Spiked at 3 levels (LOQ, Mid, High).
Precision	RSD < 10%	n=6 replicates.
LOD/LOQ	S/N > 3 (LOD) and > 10 (LOQ)	Typical LOQ for PFPA method: ~5-10 ppb.

Troubleshooting Guide

- Issue: Peak Tailing (Morpholine)
 - Cause: Incomplete derivatization or active sites in the inlet liner.
 - Fix: Ensure excess PFPA/Base is used. Use Ultra-Inert liners with glass wool.
- Issue: Carryover
 - Cause: Morpholine is "sticky."
 - Fix: Use a solvent wash of Methanol followed by DCM. Bake out the column at 300°C for 5 mins between runs.
- Issue: Low Sensitivity for NMOR

- Cause: Thermal degradation in the injector.
- Fix: Lower inlet temperature to 220°C-230°C. Use a MMI (Multimode Inlet) with cold splitless injection if available.

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